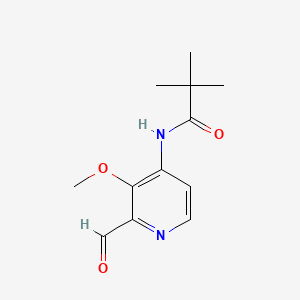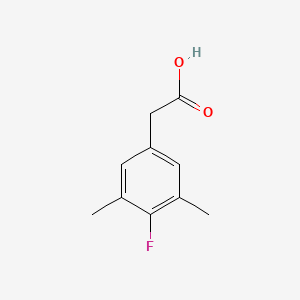
6-(四氢-2H-吡喃-4-基甲氧基)吡啶-3-胺
描述
6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine is a chemical compound with the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an amine group and a tetrahydro-2H-pyran-4-ylmethoxy group. It is primarily used in research and development settings, particularly in the field of medicinal chemistry.
科学研究应用
6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Chemical Research: It serves as a precursor in the synthesis of more complex organic molecules.
Industrial Applications: Although limited, it is used in the development of new materials and chemical processes.
准备方法
The synthesis of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine typically involves the following steps:
Formation of the pyridine ring: The pyridine ring can be synthesized using various methods, such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of the tetrahydro-2H-pyran-4-ylmethoxy group: This step involves the protection of the hydroxyl group of tetrahydro-2H-pyran-4-ol, followed by its reaction with a suitable pyridine derivative.
化学反应分析
6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine undergoes several types of chemical reactions:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper . The major products formed from these reactions depend on the specific reagents and conditions used.
作用机制
The mechanism of action of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis . In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
相似化合物的比较
6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine can be compared with other similar compounds, such as:
Pyridin-3-amine: Lacks the tetrahydro-2H-pyran-4-ylmethoxy group, making it less hydrophobic and potentially less bioavailable.
Tetrahydro-2H-pyran-4-ylmethoxybenzene: Contains a benzene ring instead of a pyridine ring, which may affect its binding affinity and specificity for certain targets.
6-(Methoxymethoxy)pyridin-3-amine: Similar structure but with a methoxymethoxy group instead of the tetrahydro-2H-pyran-4-ylmethoxy group, which may influence its chemical reactivity and biological activity.
The uniqueness of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
6-(oxan-4-ylmethoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c12-10-1-2-11(13-7-10)15-8-9-3-5-14-6-4-9/h1-2,7,9H,3-6,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGJVSVJOMXDFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[2-(2,2-Dimethyl-propionylamino)-pyridin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1393360.png)


![4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1393364.png)
![6-Ethynylfuro[3,2-b]pyridine](/img/structure/B1393366.png)




